3-Methyl-4-(4-methylphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-7-12-13-9(11)2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJGXRDBHIAIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Mechanism Elucidation for 3 Methyl 4 4 Methylphenyl 1h Pyrazole
Novel Synthetic Routes and Strategic Retrosynthesis
The construction of the 3-Methyl-4-(4-methylphenyl)-1H-pyrazole scaffold can be approached through various synthetic blueprints. Retrosynthetically, the most direct methods involve forming the heterocyclic ring from acyclic precursors, a strategy that encompasses cyclocondensation, cycloaddition, and multi-component reactions.
Cyclocondensation and Cycloaddition Reactions
The most traditional and widely employed method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.orgslideshare.netjk-sci.com For the target molecule, this compound, this involves the reaction of hydrazine with an appropriately substituted β-diketone or a related precursor. The key starting material would be 2-(4-methylphenyl)-3-oxobutanal or its synthetic equivalent.
The reaction mechanism proceeds via initial condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom attacks the second carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring. slideshare.netresearchgate.net
Table 1: Representative Cyclocondensation Reactions for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate (B1235776) | Phenylhydrazine | Nano-ZnO / Water | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |
| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | Ethanol (B145695) / Reflux | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 4-24% | mdpi.com |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,5-substituted pyrazoles | Good | organic-chemistry.org |
An alternative, though often less direct for this substitution pattern, is the [3+2] cycloaddition reaction. This involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or alkene. chim.it
Multi-component Reactions (MCRs) for Pyrazole Core Formation
Multi-component reactions (MCRs) offer significant advantages by combining three or more reactants in a single step, which enhances efficiency and atom economy. beilstein-journals.org Various MCRs have been developed for the synthesis of polysubstituted pyrazoles. organic-chemistry.orgbeilstein-journals.org For instance, a common MCR involves the condensation of an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.org
While a direct MCR for this compound is not explicitly detailed in the literature, related structures like 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) are synthesized via a pseudo-three-component reaction of an aromatic aldehyde with two equivalents of a pyrazolone. nih.govnih.gov A potential one-pot, three-component synthesis for related 3,5-disubstituted 1H-pyrazoles involves the reaction of aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org
Transition Metal-Catalyzed Synthetic Protocols
Transition-metal catalysis provides powerful tools for the synthesis and functionalization of pyrazoles. researchgate.netrsc.org These methods can be used either to construct the pyrazole ring or to modify a pre-existing pyrazole core.
A prominent strategy for synthesizing 4-aryl pyrazoles is the Suzuki-Miyaura cross-coupling reaction. rsc.orgmdpi.com This approach would involve coupling a 4-halopyrazole , such as 4-bromo-3-methyl-1H-pyrazole, with a p-tolylboronic acid in the presence of a palladium catalyst. This late-stage functionalization is highly efficient for introducing the 4-methylphenyl group onto the C4 position of the pyrazole ring. rsc.org More advanced methods include the direct C-H arylation of the pyrazole C4 position, which avoids the need for pre-halogenation of the pyrazole substrate. researchgate.net
Microwave-Assisted and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies. nih.gov Microwave-assisted organic synthesis (MAOS) has emerged as a key technology, significantly reducing reaction times and often improving yields for pyrazole synthesis. nih.govtandfonline.comnih.gov Microwave irradiation has been successfully applied to one-pot, multi-component syntheses of pyrazole derivatives, highlighting its efficiency. sunway.edu.myrsc.orgrsc.org
Green chemistry principles are further satisfied by employing aqueous media, solvent-free conditions, or recyclable catalysts. nih.govacs.orgresearchgate.net For example, the synthesis of pyrazole derivatives has been achieved in water using catalysts like nano-ZnO or under solvent-free conditions via grinding or microwave irradiation. nih.govnih.gov These methods reduce the reliance on volatile and toxic organic solvents, aligning with the goals of sustainable chemistry. nih.govresearchgate.net
Table 2: Green and Microwave-Assisted Pyrazole Synthesis
| Method | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Microwave-assisted MCR | 5-Aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | 160 °C, 55 min | Short reaction time, one-pot | nih.govsunway.edu.myrsc.orgrsc.org |
| Solvent-free MW | Tosylhydrazones of α,β-unsaturated ketones | Microwave irradiation | High yields, no solvent | nih.gov |
| Visible Light-Promoted | Aromatic aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Visible light, room temp. | Catalyst-free, sustainable energy source | acs.org |
Mechanistic Studies of Reaction Pathways
The mechanism of pyrazole formation, particularly via the Knorr synthesis, has been the subject of detailed study. The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers, making the elucidation of the reaction pathway crucial for controlling the outcome. rsc.org
The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. The selectivity of this initial attack is a key determinant of the final product. Following the initial condensation to form an enamine or hydrazone intermediate, intramolecular cyclization occurs, followed by dehydration to yield the aromatic pyrazole. rsc.orgjk-sci.com Recent studies using transient flow methodology have revealed that the kinetics can be more complex than previously assumed, sometimes involving autocatalytic pathways. rsc.org
Elucidation of Regioselectivity and Stereoselectivity
For the synthesis of this compound from an unsymmetrical precursor like 2-(p-tolyl)pentane-2,4-dione and hydrazine, two regioisomers are possible: the desired product and 5-Methyl-4-(4-methylphenyl)-1H-pyrazole.
Regioselectivity in the Knorr synthesis is governed by several factors:
Steric Effects: The less sterically hindered carbonyl group is generally attacked preferentially. beilstein-journals.org
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
Reaction Conditions: The pH of the medium can significantly influence which carbonyl group reacts first. Under acidic conditions, the reaction is often directed by the stability of the intermediate carbocation, while under basic or neutral conditions, the relative electrophilicity of the carbonyl carbons is paramount. rsc.org
In the case of a precursor like 2-(p-tolyl)pentane-2,4-dione, the two carbonyl groups are electronically distinct. The reaction conditions would need to be carefully optimized to favor the attack at the desired carbonyl to selectively form this compound.
Stereoselectivity is not a factor in the final product, as this compound is an achiral, aromatic molecule. Any stereocenters present in reaction intermediates are eliminated during the final aromatization step.
Investigation of Catalyst Roles and Reaction Intermediates
The synthesis of polysubstituted pyrazoles, including this compound, is profoundly influenced by the choice of catalyst, which governs the reaction pathway and the nature of the intermediates formed. Catalysts in pyrazole synthesis primarily serve to activate the substrates, facilitate the key bond-forming steps (C-N and N-N), and control the regioselectivity of the final product.
A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or a functional equivalent with a hydrazine derivative. mdpi.com In the context of this compound, a plausible pathway starts from 2-(4-methylphenyl)acetoacetic ester and hydrazine. The catalyst's role begins with the activation of the carbonyl groups for nucleophilic attack by hydrazine. Both acid and base catalysis are employed. Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Conversely, base catalysts can deprotonate the hydrazine, increasing its nucleophilicity.
The initial reaction typically forms a hydrazone intermediate . Subsequent intramolecular cyclization, followed by dehydration, leads to the aromatic pyrazole ring. For unsymmetrical dicarbonyl compounds and substituted hydrazines, the formation of regioisomers is a significant challenge. The catalyst, along with steric and electronic factors of the substrates, plays a crucial role in directing which nitrogen atom of the hydrazine attacks which carbonyl group, thus determining the final substitution pattern on the pyrazole ring. researchgate.net For instance, in related syntheses, acid-catalyzed condensation of 2-acetyl-1,3-indanedione with substituted phenylhydrazines showed that the initial nucleophilic attack occurs at the less sterically hindered acetyl carbonyl group. researchgate.net
Various catalytic systems have been explored for pyrazole synthesis, including:
Mineral and Organic Acids: Simple acids like HCl, H₂SO₄, or acetic acid are commonly used to catalyze the condensation and dehydration steps.
Lewis Acids: Catalysts like zinc triflate (Zn(OTf)₂) can activate carbonyl compounds for 1,3-dipolar cycloaddition reactions, leading to pyrazole formation. nih.gov
Metal Catalysts: A wide range of metal catalysts, including palladium, copper, ruthenium, and silver, have been utilized. organic-chemistry.org Copper catalysts, for example, can promote aerobic oxidative cyclization of β,γ-unsaturated hydrazones, proceeding through a hydrazonyl radical intermediate . organic-chemistry.org Palladium catalysis is often used in cross-coupling reactions to build the pyrazole scaffold. organic-chemistry.org
Solid-phase and Heterogeneous Catalysts: To improve reusability and simplify product purification, solid catalysts like nano-ZnO and acidic resins such as Amberlyst-70 have been effectively used. mdpi.comnih.gov Nano-ZnO, for instance, has been shown to be an efficient catalyst for the condensation of ethyl acetoacetate and phenylhydrazine. nih.gov
A more complex reaction pathway is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, which has been observed in reactions of dinitropyrazoles with arylhydrazines. researchgate.net In this mechanism, the nucleophilic arylhydrazine attacks the pyrazole ring, leading to the opening of the original ring, followed by a new cyclization to form the product. researchgate.net This highlights the potential for intricate intermediate structures beyond simple hydrazones, such as open-chain nitroenamine derivatives, especially with highly functionalized starting materials. researchgate.net
A common intermediate in many pyrazole syntheses is the non-aromatic pyrazoline (dihydropyrazole). mdpi.comnih.gov This intermediate is formed after the initial cyclization and requires a subsequent oxidation or elimination step to yield the final aromatic pyrazole. mdpi.comnih.gov For example, the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) first yields a pyrazoline, which then aromatizes through the loss of the nitro group. nih.gov
Optimization of Synthetic Efficiency and Yield for Target Analogues
The optimization of synthetic protocols for pyrazole analogues is critical for enhancing reaction efficiency, increasing product yield, improving purity, and ensuring the economic and environmental viability of the process. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and reaction time.
The synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), structural analogues of pyrazoles, provides a clear example of optimization. The reaction between an aromatic aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-ol can be catalyzed by various bases. To find the optimal conditions, different catalysts and solvents are screened.
Table 1: Optimization of Catalyst for the Synthesis of a Bis(pyrazol-5-ol) Analogue Reaction of 4-chlorobenzaldehyde (B46862) and 3-methyl-1-phenyl-1H-pyrazol-5-ol.
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | EtOH | 5 | 85 |
| 2 | Pyrrolidine | EtOH | 5 | 81 |
| 3 | Et₃N | EtOH | 5 | 70 |
| 4 | NaOAc | EtOH | 5 | 92 |
| 5 | NaOAc | H₂O | 5 | 75 |
| 6 | NaOAc | 70% EtOH | 5 | 95 |
This table is generated based on findings for structurally related compounds to illustrate the optimization process. nih.gov
From the data, sodium acetate (B1210297) (NaOAc) in 70% ethanol was identified as the optimal catalytic system, providing the highest yield in a relatively short reaction time. nih.gov This demonstrates the significant impact of both the catalyst and the solvent system on the reaction outcome.
Further optimization often involves adjusting the catalyst loading. Reducing the amount of catalyst while maintaining high yield is desirable for cost-effectiveness and reducing waste.
Table 2: Optimization of NaOAc Catalyst Loading Reaction of 4-chlorobenzaldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-ol in 70% EtOH.
| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | 2.5 | 5 | 86 |
| 2 | 5.0 | 5 | 93 |
| 3 | 10.0 | 5 | 95 |
| 4 | 15.0 | 5 | 95 |
This table is generated based on findings for structurally related compounds to illustrate the optimization process. nih.gov
The results indicate that a 10 mol% catalyst loading is sufficient to achieve the maximum yield, with no significant improvement observed at higher loadings. nih.gov
The synthesis of fluorinated indenopyrazole analogues also highlights the importance of reaction conditions on yield and isomeric distribution. The acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine yields two different regioisomers. The efficiency and isomeric ratio can be influenced by the energy input method.
Table 3: Effect of Reaction Conditions on the Yield of Isomeric Indenopyrazole Analogues
| Run | Conditions | Yield (Isomer 1a) | Yield (Isomer 1b) |
| 1 | EtOH, H⁺, Reflux, 4h | 6% | 24% |
| 2 | EtOH, H⁺, Microwave, 20 min | 4% | 34% |
| 3 | No Solvent, H⁺, Microwave + Sonication, 20 min | 24% | 50% |
This table is generated based on findings for structurally related compounds. mdpi.com
Advanced Structural Characterization and Conformational Analysis of 3 Methyl 4 4 Methylphenyl 1h Pyrazole
Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing
No crystallographic data for 3-Methyl-4-(4-methylphenyl)-1H-pyrazole is currently available in the searched scientific literature.
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Specific spectroscopic data sets for this compound are not available.
Detailed ¹H and ¹³C NMR data and conformational analysis for this compound have not been published.
Specific IR and Raman spectra for this compound are not documented in the available literature.
While the expected molecular formula is C₁₁H₁₂N₂, specific high-resolution mass spectrometry data confirming this for this compound is not available.
Conformational Dynamics and Aromaticity Assessment
A specific analysis of the conformational dynamics and aromaticity for this compound has not been conducted or published.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
Without crystal structure data, the intermolecular interactions and supramolecular assembly for this compound cannot be described.
Computational Chemistry and Theoretical Investigations of 3 Methyl 4 4 Methylphenyl 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. nih.govnih.gov These calculations help in understanding the geometry, stability, and reactivity of compounds like 3-Methyl-4-(4-methylphenyl)-1H-pyrazole.
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine a variety of electronic and reactivity descriptors. For pyrazole (B372694) derivatives, DFT studies have been used to analyze molecular electrostatic potential, natural bonding orbitals, Mulliken charges, and frontier molecular orbital energies. nih.gov These descriptors provide a quantitative measure of how the molecule will interact with other chemical species. The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution at position 4, and nucleophilic attacks at positions 3 and 5. nih.gov
Global reactivity descriptors are key to understanding the chemical behavior of a molecule. While specific values for the title compound are not detailed in the provided results, studies on similar pyrazole derivatives highlight the importance of these parameters.
Table 1: Key Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. |
| Electronic Chemical Potential (μ) | (I+A)/-2 | Describes the escaping tendency of electrons. |
| Global Electrophilicity Index (ω) | μ²/2η | Measures the stabilization in energy when the system acquires an additional electronic charge. |
Note: I = -E(HOMO) and A = -E(LUMO) are the ionization potential and electron affinity, respectively.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP map visualizes the electrostatic potential on the electron density surface, using a color spectrum to indicate charge distribution. chemrxiv.org
In MEP analysis, different colors represent different values of the electrostatic potential. Red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies electron-deficient regions, susceptible to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP studies often show that electronegative atoms like nitrogen and oxygen are electron-rich centers (red or yellow), while hydrogen atoms are typically in electron-poor regions (blue). researchgate.netresearchgate.net In a study on a related pyrazoline, the amide and nitro groups were identified as centers for electrophilic attacks. nih.gov This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org For pyrazole derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer properties. For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov
Table 2: Representative FMO Data for a Pyrazole Derivative
| Molecular Orbital | Energy (eV) | Role |
|---|---|---|
| HOMO | -6.21 | Electron Donor |
| LUMO | -1.75 | Electron Acceptor |
| Energy Gap (ΔE) | 4.46 | Reactivity/Stability Indicator |
Data is illustrative and based on a similar pyrazole derivative. nih.gov
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a ligand with a biological macromolecule, such as a protein. researchgate.netekb.eg
Molecular docking studies on various pyrazole derivatives have shown their potential to bind to the active sites of proteins. researchgate.netalrasheedcol.edu.iq These studies calculate a binding energy, which indicates the strength of the interaction between the ligand and the target. A lower binding energy suggests a more stable complex. For example, docking studies of some pyrazole derivatives with targets like VEGFR-2, Aurora A, and CDK2 have shown promising binding energies. researchgate.net In one study, pyrazole derivatives exhibited binding affinities ranging from -8.8 to -9.7 kcal/mol with different protein targets. nih.gov
Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| Liver Alcohol Dehydrogenase | 5ADH | -8.8 to -9.3 |
| Anti-inflammatory Protein Hydrolase | 1RO6 | -8.5 to -9.7 |
Data is illustrative and based on similar pyrazole derivatives. nih.gov
The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. researchgate.net Hirshfeld surface analysis is a method used to visualize and quantify these intermolecular contacts in crystal structures. nih.gov
Docking studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. For pyrazole derivatives, hydrogen bonding with amino acid residues is a common and crucial interaction. The analysis of these non-covalent interactions is fundamental to understanding the molecular basis of a ligand's affinity and selectivity for a particular target. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methodologies extensively used in medicinal and materials chemistry to correlate the chemical structure of compounds with their biological activities or physicochemical properties. researchgate.netej-chem.org These models are based on the principle that the properties of a chemical are a function of its molecular structure. researchgate.net For pyrazole derivatives, including this compound, QSAR and SPR studies provide a theoretical framework to predict their potential applications and guide the synthesis of new, more potent analogues. nih.govresearchgate.net
The development of a QSAR model involves creating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then establishing a mathematical relationship between these descriptors and the observed activity. ej-chem.orgnih.gov These models are statistically validated to ensure their robustness and predictive power. tandfonline.com
Several QSAR studies on pyrazole derivatives have been successful in predicting a wide range of biological activities. For instance, 2D-QSAR models have been developed for pyrazole derivatives to predict their anticancer activity against various cancer cell lines, including prostate (PC-3), skin (B16F10), and breast cancer (MDA-MB-231). nih.gov In these studies, molecular descriptors derived from the 2D structure, such as constitutional, topological, and connectivity indices, are correlated with the half-maximal inhibitory concentration (IC₅₀) values. nih.govresearchgate.net The statistical quality of these models is often high, with significant correlation coefficients (R²) and predictive abilities (Q²), indicating their utility in virtual screening and lead optimization. nih.govingentaconnect.com
3D-QSAR models, which consider the three-dimensional structure of the molecules, offer more detailed insights into the structural requirements for activity. nih.gov These models can identify specific steric and electronic fields around the molecule that are favorable or unfavorable for biological activity, providing a pharmacophore hypothesis that can guide the design of new compounds with enhanced potency. tandfonline.comnih.gov For example, 3D-QSAR models for pyrazole-based inhibitors of enzymes like BRAF kinase have highlighted the importance of specific substitutions on the pyrazole and phenyl rings for optimal binding and inhibition. nih.gov
The table below summarizes findings from various QSAR studies on pyrazole derivatives, showcasing the types of models developed and their statistical validation.
| Model Type | Target/Activity | Key Statistical Parameters | Reference |
|---|---|---|---|
| 2D-QSAR | Anticancer (various cell lines) | Statistically significant models used for activity prediction of 63 synthesized pyrazole derivatives. | nih.govresearchgate.net |
| 2D-QSAR | EGFR Kinase Inhibition | Stepwise Multiple Linear Regression (SW-MLR) model showed the influence of adjacency distance matrix descriptors. | nih.gov |
| 3D-QSAR | BRAFV600E Inhibition | Model provided pharmacophore understanding for designing new inhibitors. | nih.gov |
| 4D-QSAR | Pyrazole Pyridine Carboxylic Acid Derivatives | Model for training and test sets gave R²training= 0.889 and q²=0.839. | ingentaconnect.com |
| 3D-QSAR | α-Glucosidase Inhibition | Model showed R² = 0.77 for the training set and Q² = 0.66 for the test set, indicating good predictive ability. | tandfonline.com |
These theoretical models are invaluable for prioritizing synthetic efforts, reducing the costs and time associated with drug discovery and materials science. eurasianjournals.com By applying such validated models, the biological activity or properties of novel pyrazole compounds like this compound can be theoretically predicted before their actual synthesis and testing. nih.gov
Prediction of Non-Linear Optical (NLO) Properties and Other Advanced Material Characteristics
Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in the prediction and understanding of the Non-Linear Optical (NLO) properties of molecules. researchgate.net Organic materials, including heterocyclic compounds like pyrazole derivatives, have garnered significant interest for NLO applications due to their large optical nonlinearities, fast response times, and structural tailorability. nih.gov The NLO response in organic molecules arises from the delocalization of π-electrons within a conjugated system, which can be influenced by electron-donating and electron-accepting groups. nih.gov
For pyrazole derivatives, theoretical calculations are employed to predict key NLO parameters. These include:
Linear Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β₀): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is a primary indicator of a molecule's potential as a second-order NLO material.
Second Hyperpolarizability (γ): Relates to third-order NLO effects.
DFT calculations can provide insights into the relationship between the molecular structure of pyrazole derivatives and their NLO properties. For instance, studies on various substituted pyrazoles have shown that the magnitude of hyperpolarizability is highly dependent on the nature and position of substituents on the pyrazole and any associated aromatic rings. researchgate.net The presence of strong donor-acceptor pairs across the π-conjugated framework typically enhances the NLO response.
Computational studies have explored the NLO properties of various heterocyclic systems, providing a basis for designing new materials. nih.gov The calculated values help in screening potential candidates for applications in optical data storage, optical switching, and other photonic technologies. nih.gov For example, the third-order nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order nonlinear optical susceptibility (χ⁽³⁾) have been calculated for pyrazole derivatives, with results indicating their potential as NLO materials. researchgate.net
The table below presents computationally predicted NLO properties for illustrative heterocyclic compounds, demonstrating the type of data generated in such theoretical investigations.
| Compound Class | Computational Method | Key NLO Parameter and Value | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | Z-scan technique (520 nm CW diode laser) | β: ~10⁻³ cm/W, n₂: ~10⁻⁷ cm²/W, χ⁽³⁾: ~10⁻⁶ esu, γ: ~10⁻²⁶ esu | NLO Material Candidate | researchgate.net |
| Styryl Dyes based on Pyrazole | DFT (B3LYP, CAM-B3LYP, etc.) | High values of α₀, β₀, and γ₀ indicating good NLO properties. | NLO Material Candidate | researchgate.net |
| 1,2,4-Triazole Derivatives | DFT (M06/6-311G(d,p)) | First Hyperpolarizability (β): 6.317 × 10⁻³⁰ esu | Optoelectronic Applications | nih.govresearchgate.net |
| Non-Fullerene DTS(FBTTh₂)₂-Based Derivatives | DFT | Second-order Hyperpolarizability (γ): 3.66 × 10⁻³¹ esu | Modern NLO Applications | nih.gov |
These theoretical predictions are fundamental for the rational design of new pyrazole-based materials with tailored NLO characteristics, paving the way for their use in advanced optical technologies. nih.gov
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline.
The search for dedicated research on this exact molecule across the requested subtopics—including specific enzyme inhibition studies, receptor binding assays, various cellular assays (antiproliferative, anti-inflammatory, antimicrobial), and in vivo mechanistic studies—did not yield sufficient data.
While there is a vast body of research on the biological activities of the broader pyrazole chemical class, and for numerous derivatives with some structural similarities (e.g., other tolyl-pyrazoles or substituted pyrazoles), these findings cannot be directly and accurately attributed to "this compound".
Constructing the article as requested would require extrapolating information from different, albeit related, compounds. This would violate the core instruction to focus solely on "this compound" and would not meet the required standards of scientific accuracy and authority. Therefore, an article that strictly adheres to the provided outline for this specific compound cannot be produced at this time.
Investigation of Biological Activities and Molecular Mechanisms of Action Non Clinical Focus
Target Identification and Validation Approaches
The identification and validation of molecular targets are foundational steps in understanding the therapeutic potential of a chemical compound. For pyrazole (B372694) derivatives, including 3-Methyl-4-(4-methylphenyl)-1H-pyrazole, this process often involves a combination of computational (in-silico) and experimental (in-vitro) methodologies. These approaches aim to identify specific biomolecules, typically proteins such as enzymes or receptors, that interact with the compound, and to confirm that this interaction leads to a measurable biological effect.
In-Silico Target Identification
Computational methods are instrumental in the initial screening and prediction of potential biological targets for novel compounds. These techniques are cost-effective and time-efficient, allowing for the analysis of interactions between a ligand and numerous protein targets.
Molecular Docking: A primary in-silico tool is molecular docking, which predicts the preferred orientation and binding affinity of a compound when it interacts with the active site of a target protein. researchgate.netrjpn.org For pyrazole derivatives, docking studies have been extensively used to identify potential inhibitors for a range of targets. For instance, various pyrazole compounds have been docked against enzymes implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), receptor tyrosine kinases, and serine/threonine protein kinases. researchgate.netrjpn.orgalrasheedcol.edu.iq The docking process calculates a binding energy score, which indicates the strength of the interaction; a lower binding energy generally suggests a more stable and potent protein-ligand complex. researchgate.net Studies on pyrazole derivatives have shown promising binding affinities with various protein targets, including VEGFR-2, Aurora A, and CDK2. researchgate.net
Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are also employed to correlate the chemical structure of compounds with their biological activity. ej-chem.org This helps in understanding which structural features are crucial for interacting with a target.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational tools. These predictions help to filter compounds early in the discovery process, ensuring they have drug-like properties. alrasheedcol.edu.iqnih.gov For many pyrazole derivatives, in-silico ADME predictions have shown good bioavailability scores and adherence to Lipinski's rule of five, which assesses the potential for a compound to be an orally active drug. alrasheedcol.edu.iqijfmr.com
The table below summarizes representative findings from molecular docking studies on various pyrazole derivatives, illustrating the types of targets identified and the predicted binding affinities.
Table 1: Representative Molecular Docking Results for Pyrazole Derivatives
| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole-Thiadiazole Derivatives | VEGFR-2 (2QU5) | -10.09 | researchgate.net |
| Pyrazole-Thiadiazole Derivatives | CDK2 (2VTO) | -10.35 | researchgate.net |
| Substituted Pyrazole Derivatives | Cyclooxygenase II (3LN1) | -11.28 to -7.44 | rjpn.org |
| Pyrazoline Derivatives | Bacterial Protein (6R7T) | -9.1 | ijfmr.com |
| Pyrazoline Derivatives | Anti-inflammatory Receptor (4CYG) | Better than standard drug Indomethacin | ijfmr.com |
In-Vitro Target Validation
Following in-silico predictions, in-vitro experiments are essential to validate the identified targets and quantify the compound's biological activity.
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific enzyme. For pyrazole derivatives, a wide range of enzymes have been validated as targets. For example, certain pyrazole-carboxamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, with inhibition constants (Ki) in the micromolar to nanomolar range. nih.gov Similarly, pyrazole-phthalazine hybrids have shown significant inhibitory activity against the α-glucosidase enzyme, with IC50 values substantially lower than the standard drug, Acarbose. nih.gov Kinase inhibition assays have also revealed that some pyrazole derivatives can act as multi-targeted inhibitors of JAK2/3 and Aurora A/B kinases, which are crucial targets in cancer therapy. nih.gov
Cell-Based Assays: To confirm that enzyme inhibition translates into a cellular effect, cell-based assays are performed. Cytotoxicity assays using various cancer cell lines (such as A549 lung cancer, HepG2 liver cancer, and MCF-7 breast cancer) are commonly used to validate anticancer potential. alrasheedcol.edu.iqresearchgate.net For example, a pyrazole derivative synthesized from pentoxifylline (B538998) showed a potent cytotoxic effect against the A549 cell line, with an IC50 value of 11.44 µM, which was more potent than the standard drug erlotinib. alrasheedcol.edu.iq Further validation can involve techniques like Western blotting to confirm that the compound affects the phosphorylation status of downstream proteins in a signaling pathway, as demonstrated for JAK/STAT pathway components. nih.gov
The table below provides a summary of in-vitro validation results for different pyrazole derivatives against various targets.
Table 2: Summary of In-Vitro Validation for Pyrazole Derivatives
| Derivative Class | Assay Type | Target/Cell Line | Result (IC50/Ki) | Reference |
|---|---|---|---|---|
| Methylxanthine-Pyrazole Derivatives | Cytotoxicity Assay | A549 (Lung Cancer) | 11.44 µM | alrasheedcol.edu.iq |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Kinase Inhibition | CDK2/cyclin E | 0.98 ± 0.06 μM | researchgate.net |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives | Antiproliferative Assay | MCF-7 (Breast Cancer) | 1.88 ± 0.11 μM | researchgate.net |
| Pyrazole-Carboxamide Derivatives | Enzyme Inhibition | hCA I | Ki: 0.063–3.368 µM | nih.gov |
| Pyrazole-Carboxamide Derivatives | Enzyme Inhibition | hCA II | Ki: 0.007–4.235 µM | nih.gov |
| Pyrazole-Phthalazine Hybrids | Enzyme Inhibition | α-glucosidase | IC50: 13.66 ± 0.009 µM | nih.gov |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Kinase Inhibition | JAK2 | 0.166 µM | nih.gov |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivatives | Kinase Inhibition | JAK3 | 0.057 µM | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Development
Design and Synthesis of 3-Methyl-4-(4-methylphenyl)-1H-pyrazole Analogues with Systematic Structural Modifications
The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, offering numerous pathways to generate a diverse library of analogues. nih.govmdpi.com A primary strategy involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govnih.gov For analogues of this compound, this can be achieved by reacting an appropriately substituted 1,3-diketone with hydrazine. nih.gov
Systematic structural modifications can be introduced at multiple positions on the pyrazole ring and its substituents:
Position 1 (N-substitution): The N-H proton of the pyrazole ring can be readily substituted with various alkyl or aryl groups. globalresearchonline.net This is often achieved by reacting the N-unsubstituted pyrazole with an appropriate electrophile. mdpi.com For instance, the synthesis of 1-aryl-1H-pyrazole derivatives is a common strategy to explore SAR. nih.govnih.gov
Position 3 (Methyl Group Modification): The methyl group at the C3 position can be replaced with other alkyl or aryl groups. This is typically accomplished by starting with a different 1,3-diketone precursor during the initial cyclocondensation reaction. nih.gov
Position 4 (Aryl Group Modification): The 4-methylphenyl group at the C4 position is a key site for modification. Analogues can be synthesized by introducing different substituents (e.g., halogens, nitro groups, hydroxyls) onto this phenyl ring. researchgate.net One synthetic approach involves the Vilsmeier-Haack reaction on a hydrazone, which can introduce a formyl group at the C4 position, serving as a handle for further modifications. nih.gov Another powerful method is the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the C4 position. rsc.org
Position 5 Modification: While the parent compound is unsubstituted at C5, introducing functional groups at this position is a common diversification tactic. acs.org This can be achieved through regioselective synthesis protocols, often dictated by the choice of starting materials and reaction conditions. nih.govnih.gov
More complex analogues are designed through molecular hybridization, where the pyrazole scaffold is linked to other pharmacologically active heterocycles like thiazole, pyridine, or benzimidazole. researchgate.netmdpi.comekb.eg For example, pyrazole-chalcone conjugates have been synthesized via Claisen-Schmidt condensation of a pyrazole-4-carbaldehyde with a substituted acetophenone. mdpi.com This creates extended molecular architectures for biological evaluation.
Correlation of Structural Variations with Modulated Biological Activities (e.g., potency, selectivity)
The biological activity of pyrazole derivatives is highly sensitive to their substitution patterns. Minor structural changes can lead to significant shifts in potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing these compounds as therapeutic agents. researchgate.netnih.gov
Research on a library of pyrazole derivatives designed to inhibit the cysteine protease of Trypanosoma cruzi revealed specific SAR insights. nih.govnih.gov The study identified 1-aryl-1H-pyrazole-imidazoline derivatives as potent candidates. nih.gov The potency of these compounds was significantly enhanced by the presence of bromo, chloro, or methyl substituents at the para-position of the 1-aryl ring. nih.govnih.gov This highlights the importance of electronic and steric factors at this position for biological activity.
In the context of cannabinoid receptor antagonists, SAR studies on a series of pyrazole derivatives identified key structural requirements for high potency and selectivity for the CB1 receptor. acs.org These included:
A para-substituted phenyl ring at the 5-position. acs.org
A carboxamido group at the 3-position. acs.org
A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org
Further studies on pyrazoles as meprin inhibitors showed that a 3,5-diphenylpyrazole (B73989) derivative possessed high inhibitory activity. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity, while a cyclopentyl group maintained similar potency, indicating that the size and nature of substituents at the 3- and 5-positions are critical for interaction with the target enzyme. nih.gov Similarly, for antiproliferative and antioxidant agents based on a phenylamino (B1219803) pyrazole nucleus, decorating the scaffold at positions 1, 3, and 4 was shown to modulate these activities. nih.govmdpi.com
The table below summarizes key SAR findings for various pyrazole scaffolds.
Insights into Pharmacophore Identification and Molecular Design Principles
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. acs.org For pyrazole derivatives, this involves understanding which substituents and positions on the heterocyclic core are critical for target binding. nih.govacs.org
One study focusing on estrogen receptor (ERα) agonists identified a clear pharmacophore for pyrazole-based compounds. acs.org The optimal substitution pattern for high-affinity and selective binding to ERα includes:
Phenol groups at the C3 and C5 positions. acs.org
An alkyl group at the C4 position. acs.org
An aromatic group at the N1 position. acs.org
Molecular modeling suggested that the C3-phenol group fits into the A-ring binding pocket of the estradiol (B170435) binding site within the receptor. acs.org
In the development of inhibitors for Trypanosoma cruzi, the 1-aryl-1H-pyrazole-imidazoline scaffold itself was identified as a key pharmacophore. nih.gov The SAR analysis further refined this model, showing that specific substitutions on the 1-aryl moiety were crucial for enhanced potency. nih.govnih.gov
Common molecular design principles for pyrazole analogues include:
Molecular Hybridization: This strategy involves combining the pyrazole scaffold with other known bioactive fragments to create hybrid molecules with potentially synergistic or novel activities. researchgate.netresearchgate.net
Scaffold Hopping and Rigidification: In some cases, parts of a known active molecule are replaced by the pyrazole core. Additionally, linkers such as alkyne groups have been introduced into pyrazole derivatives to increase structural rigidity, which can enhance binding affinity and activity. acs.org
Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking studies are used to predict how different pyrazole analogues will bind. mdpi.com This allows for the rational design of new derivatives with improved interactions with key residues in the binding site. mdpi.comnih.gov
Relationship between Structural Features and Physicochemical Properties Relevant to Research Applications (excluding explicit property data)
The substituents on the pyrazole ring not only influence biological activity but also dictate the molecule's physicochemical properties, which are critical for its application in research and as a potential drug candidate. researchgate.netresearchgate.net
The pyrazole ring itself possesses unique characteristics due to its two adjacent nitrogen atoms: one is a pyrrole-like (acidic) proton donor, and the other is a pyridine-like (basic) proton acceptor. nih.gov This amphoteric nature allows pyrazoles to participate in hydrogen bonding as both donors and acceptors. nih.gov The acidity and basicity of the ring can be modulated by the electronic properties of its substituents. nih.gov For instance, electron-donating groups can increase the basicity of the pyridine-like nitrogen. nih.gov
Key relationships between structure and properties include:
Lipophilicity and Stability: The introduction of halogen atoms is a common strategy to influence a molecule's lipophilicity (fat solubility) and metabolic stability. researchgate.net These properties are crucial for a compound's ability to cross cell membranes and its lifetime in a biological system.
Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms, and this equilibrium can be influenced by the nature of the substituents and the solvent. globalresearchonline.netmdpi.com This is a critical consideration as different tautomers may exhibit different reactivity and binding properties.
Photophysical Properties: Extending the conjugation of the pyrazole ring system, for example by introducing aromatic substituents, can lead to unique photophysical properties like fluorescence. mdpi.com This makes such derivatives useful as chemical sensors or probes in biological imaging.
Exploration of Diverse Chemical Applications Beyond Medicinal Chemistry
Applications in Agrochemicals (e.g., Fungicides, Herbicides)
The pyrazole (B372694) nucleus is a prominent feature in many commercial agrochemicals, where it contributes to the biological activity required for crop protection. nih.govresearchgate.netglobalresearchonline.net While direct studies on the agrochemical properties of 3-Methyl-4-(4-methylphenyl)-1H-pyrazole are not extensively documented, the activity of structurally similar compounds strongly suggests its potential in this sector.
Research into pyrazole derivatives has yielded potent fungicides and herbicides. For instance, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides demonstrated notable in-vitro antifungal activity against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov Certain compounds in this class showed inhibitory effects exceeding 50% at a concentration of 100 µg/mL against G. zeae, outperforming commercial fungicides like carboxin (B1668433) and boscalid. nih.gov
In the realm of herbicides, pyrazole-based compounds such as Pyrasulfotole are used to control broad-leaved weeds by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov Furthermore, derivatives like 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are identified as valuable precursors for synthesizing novel pesticides and herbicides, highlighting a clear pathway from pyrazole intermediates to active agrochemical ingredients. chemimpex.com The structural similarity of these compounds to this compound underscores its potential as a building block for new crop protection agents.
Table 1: Agrochemical Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Application | Target Organism/Mechanism | Key Research Finding | Citation |
|---|---|---|---|---|
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Fungicide | Gibberella zeae | Showed >50% inhibition at 100 µg/mL, superior to some commercial fungicides. | nih.gov |
| Pyrasulfotole | Herbicide | Broad-leaved weeds (HPPD inhibitor) | An effective commercial herbicide that acts by blocking plastoquinone (B1678516) biosynthesis. | nih.gov |
| 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Precursor | Fungicides and Herbicides | Serves as a versatile intermediate for creating new agrochemical products. | chemimpex.com |
| Pyrazole-based compounds | General | Crop Protection | The pyrazole nucleus is a key motif in many approved commercial fungicides. | researchgate.net |
Potential in Materials Science (e.g., Organic Electronics, Optoelectronics, Sensors)
The inherent aromaticity and electron-rich nature of the pyrazole ring make its derivatives promising candidates for applications in materials science, particularly in the fields of organic electronics, optoelectronics, and chemical sensors. researchgate.netbohrium.com These compounds can be incorporated into polymers or used as standalone functional molecules. chemimpex.com
A key application demonstrating this potential is the development of fluorescent chemosensors. A pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, which shares the methylphenyl structural element, has been synthesized and successfully used for the selective detection of cadmium (Cd²⁺) ions. nih.gov The sensor operates via a photoinduced electron transfer mechanism, where its fluorescence is strongly quenched in the presence of Cd²⁺. This high selectivity and sensitivity, with a detection limit in the sub-micromolar range, make it a practical tool for environmental monitoring. nih.gov
Furthermore, metal complexes derived from pyrazole ligands often exhibit significant luminescence, a property crucial for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). rsc.org Complexes formed with 3-methyl-1H-pyrazole-4-carboxylic acid, for example, display solid-state green fluorescence. rsc.org The ability of pyrazoline derivatives to act as hole-transporting materials further expands their utility in organic electronic devices. mdpi.com
Table 2: Performance of a Pyrazole-Based Fluorescent Sensor for Cadmium (Cd²⁺) Detection
| Parameter | Value | Details | Citation |
|---|---|---|---|
| Analyte | Cd²⁺ (Cadmium ion) | High selectivity over other metal ions (Co²⁺, Cu²⁺, Hg²⁺, etc.). | nih.gov |
| Detection Limit (LOD) | 0.09 µM | Demonstrates high sensitivity for trace-level detection. | nih.gov |
| Binding Constant (K) | 5.3 x 10⁵ M⁻¹ | Indicates a strong 1:1 binding affinity between the sensor and Cd²⁺. | nih.gov |
| Application | Water Sample Analysis | Successfully determined Cd²⁺ levels in tap, river, and bottled water. | nih.gov |
| Recovery Rate | 94.8% - 101.7% | High recovery values confirm the accuracy and reliability of the sensor in real-world samples. | nih.gov |
Role as Ligands in Coordination Chemistry and Metal Complexes
The pyrazole ring, containing two adjacent nitrogen atoms, is a classic and versatile ligand in coordination chemistry. researchgate.net These nitrogen atoms can readily coordinate with a wide range of metal ions, enabling the construction of diverse and functional metal-organic frameworks and coordination complexes. researchgate.netnih.gov The substituents on the pyrazole ring play a critical role in tuning the steric and electronic properties of the resulting complexes.
Specifically, 4-substituted pyrazoles like 4-phenyl-1H-pyrazole derivatives are valuable for creating specific ligand architectures. rsc.org They have been used as foundational units to generate asymmetric imine ligands, which in turn form complex structures such as heterometallic tetranuclear complexes. rsc.org The synthesis of metal complexes using ligands like 3-methyl-1H-pyrazole-4-carboxylic acid with metals such as Cadmium(II) and Cobalt(II) has been reported, with some of the resulting complexes showing electrocatalytic properties. rsc.org The ability of pyrazole-based ligands to form stable complexes with various transition metals, including Manganese(II), Nickel(II), and Copper(II), is well-established. mdpi.com This makes this compound a promising candidate for designing ligands tailored for catalysis, magnetic materials, or luminescent probes.
Table 3: Examples of Metal Complexes with Pyrazole-Based Ligands
| Pyrazole Ligand | Metal Ion(s) | Resulting Complex/Application | Citation |
|---|---|---|---|
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II), Co(II) | Mononuclear and 3D coordination polymers; exhibit luminescence and electrocatalytic activity. | rsc.org |
| 3- and 5-formyl-4-phenyl-1H-pyrazoles | Fe(II), Ni(II) | Asymmetric imine ligands for forming heterometallic polynuclear complexes. | rsc.org |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Mn(II), Ni(II), Co(II), Cu(II) | Octahedral complexes with bioactive properties. | mdpi.com |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Mononuclear coordination complexes with antibacterial activity. | nih.gov |
Utility as Analytical Reagents
The unique photophysical and chemical properties of pyrazole derivatives make them highly suitable for use as specialized analytical reagents. mdpi.com Their capacity for selective interaction with specific analytes, often accompanied by a measurable optical response, is the basis for this utility.
The most prominent example is the application of pyrazole derivatives as chemosensors. As detailed in section 7.2, a pyrazoline derivative structurally related to this compound functions as a highly selective and sensitive fluorescent probe for detecting toxic heavy metal ions like Cd²⁺. nih.gov The sensor's effectiveness, characterized by a low limit of detection and high recovery rates in environmental samples, confirms its practical utility as an analytical tool. nih.gov
The mechanism of action for such sensors is often fluorescence quenching, where the binding of the metal ion to the pyrazole ligand disrupts the fluorophore's emission process. This "turn-off" response provides a clear and quantifiable signal for the presence of the analyte. The successful development of such sensors highlights the potential of the this compound core structure in creating new analytical reagents for environmental science, industrial quality control, and chemical research.
Table 4: Analytical Parameters of a Pyrazoline-Based Fluorescent Chemosensor
| Parameter | Description | Value/Finding | Citation |
|---|---|---|---|
| Principle of Operation | Fluorescence Quenching | The fluorescence intensity of the pyrazoline compound decreases upon binding to Cd²⁺ ions. | nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.09 µM | nih.gov |
| Binding Constant | A measure of the affinity between the sensor and the analyte. | 5.3 x 10⁵ M⁻¹ (for a 1:1 complex) | nih.gov |
| Selectivity | The ability to detect a specific analyte in the presence of other interfering species. | High selectivity for Cd²⁺ over other common metal ions. | nih.gov |
| Application | Demonstrated use in real-world sample analysis. | Successfully applied to the determination of Cd²⁺ in tap, river, and bottled water. | nih.gov |
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Methodologies for 3-Methyl-4-(4-methylphenyl)-1H-pyrazole and its Analogues
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are often not environmentally friendly. nih.govresearchgate.net A significant future challenge lies in developing greener and more sustainable synthetic routes for this compound and its related compounds.
Key Research Areas:
Green Chemistry Approaches: There is a growing need to shift towards eco-friendly synthetic practices. nih.gov This includes the use of green solvents, renewable starting materials, and the avoidance of hazardous reagents. nih.govresearchgate.net Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions are promising alternatives to conventional methods. researchgate.netias.ac.in
Catalyst Development: The exploration of novel and recyclable catalysts is crucial for sustainable synthesis. nih.gov Heterogeneous catalysts, including magnetic nanoparticles, offer advantages such as easy separation and reusability, contributing to more cost-effective and environmentally benign processes. researchgate.net
Atom Economy: Future synthetic strategies should prioritize atom economy, aiming to maximize the incorporation of all materials used in the process into the final product. researchgate.net One-pot, multicomponent reactions are particularly valuable in this regard as they can streamline synthesis and reduce waste. researchgate.netmdpi.com
Mechanistic Insights: A deeper understanding of the reaction mechanisms involved in pyrazole synthesis is essential for optimizing existing methods and designing new, more efficient ones. nih.govrsc.org For instance, studying the kinetics and intermediates of reactions can lead to improved yields and selectivity. nih.gov
A laboratory experiment has detailed the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one through selective C-acylation, highlighting a method to control tautomeric equilibrium and protect the hydroxyl functionality. researchgate.net Further research could adapt and refine such selective synthesis techniques for this compound, focusing on improving yields and scalability under green conditions. The synthesis of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, has been achieved with yields between 4% and 24% using various methods, indicating the potential for optimization through techniques like microwave irradiation and sonication. mdpi.com
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
While pyrazole derivatives are known for their broad spectrum of biological activities, a detailed mechanistic understanding of how this compound interacts with biological targets is largely unexplored. rsc.orgresearchgate.net
Future Research Directions:
Target Identification and Validation: A primary challenge is to identify the specific molecular targets of this compound. This involves screening the compound against various enzymes, receptors, and other proteins to determine its binding affinities and modes of action. nih.gov
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to correlate the structural features of this compound and its analogues with their biological activities. researchgate.net This knowledge is critical for designing more potent and selective compounds.
Pharmacokinetics and Pharmacodynamics: Investigating the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of this compound is essential for its potential development as a therapeutic agent. frontiersin.org Understanding its pharmacokinetic and pharmacodynamic profiles will help predict its efficacy and potential adverse effects. frontiersin.org
Elucidation of Signaling Pathways: Research should focus on unraveling the specific signaling pathways modulated by this compound. This will provide a clearer picture of its mechanism of action at the cellular and molecular levels. researchgate.net
For instance, studies on other pyrazole derivatives have shown their ability to act as kinase inhibitors, highlighting the importance of understanding target specificity to minimize off-target effects. nih.gov The anti-inflammatory activity of some pyrazoles has been linked to the inhibition of cyclooxygenase (COX) enzymes, and similar detailed mechanistic studies are needed for the title compound. frontiersin.org
Integration of Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. eurasianjournals.com Integrating these approaches into the study of this compound is a key future direction.
Key Computational Methods:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound with its potential biological targets. mdpi.comnih.gov This information is invaluable for understanding its mechanism of action and for designing more effective analogues.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as CoMFA and CoMSIA, can be developed to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of newly designed molecules.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and conformational changes of the compound and its target protein over time, offering a more realistic representation of their interaction. eurasianjournals.commdpi.com
ADMET Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.govmdpi.com
Recent studies have successfully used these computational methods to design and evaluate novel pyrazole derivatives as potential anticancer agents and enzyme inhibitors. nih.govnih.govacs.org For example, molecular docking has been used to identify potential VEGFR-2 kinase inhibitors among a series of pyrazole derivatives. nih.gov Similar computational strategies can be applied to this compound to guide its future development.
Exploration of Emerging Applications in Interdisciplinary Fields
The unique properties of pyrazole derivatives suggest their potential for applications beyond the traditional pharmaceutical realm. nih.govnih.gov Future research should explore the utility of this compound in various interdisciplinary fields.
Potential Application Areas:
Materials Science: Pyrazoles are being investigated for their use in materials chemistry, including the development of polymers and fluorescent materials. nih.govrsc.org The specific properties of this compound could make it a candidate for such applications.
Agrochemicals: Many pyrazole derivatives have found use as herbicides, fungicides, and insecticides. nih.govresearchgate.net The biological activity of this compound could be screened for potential agrochemical applications.
Chemosensors: The ability of pyrazole-based compounds to coordinate with metal ions makes them suitable for the development of chemosensors for detecting cations and anions. mdpi.com
Energetic Materials: Nitrated pyrazoles are being explored as high-performance energetic materials due to their favorable properties. nih.gov While not directly applicable to the title compound in its current form, this highlights the diverse potential of the pyrazole scaffold.
The synthesis of N-acyl pyrazole derivatives with luminescent properties for potential use in organic electronics demonstrates the expanding scope of pyrazole applications. rsc.org
Addressing Gaps in Current Academic Knowledge Pertaining to the Chemical Compound
Despite the growing interest in pyrazole chemistry, there are significant knowledge gaps specifically concerning this compound.
Unaddressed Research Questions:
Tautomerism and Isomerism: A detailed investigation into the tautomeric forms of this compound is needed, as tautomerism can significantly influence its chemical reactivity and biological activity. ias.ac.innih.gov The synthesis and characterization of its various isomers are also crucial.
Spectroscopic and Crystallographic Data: While some pyrazole derivatives are well-characterized, comprehensive spectroscopic (NMR, IR, Mass) and single-crystal X-ray diffraction data for this compound are not readily available in the public domain. Such data is fundamental for confirming its structure and understanding its solid-state properties. researchgate.netresearchgate.net
Comparative Studies: There is a lack of comparative studies that systematically evaluate the properties and activities of this compound against other closely related pyrazole derivatives. Such studies would provide valuable insights into the influence of the methyl and 4-methylphenyl substituents.
The synthesis of a related compound, 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, involved careful analysis of NMR spectra to assign signals and compare them with corresponding O-acylated products, demonstrating the level of detailed characterization that is needed. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-Methyl-4-(4-methylphenyl)-1H-pyrazole, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, phenylhydrazine derivatives react with α,β-unsaturated ketones in acetic acid under reflux, followed by purification via recrystallization . Key intermediates are characterized using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and functional group integrity. High-performance liquid chromatography (HPLC) ensures purity .
Q. How is the purity and structural identity of the compound validated in academic research?
Purity is assessed using HPLC or GC-MS, while structural confirmation relies on X-ray crystallography (e.g., SHELXL for refinement) and spectroscopic methods. Single-crystal diffraction data, processed with programs like APEX2 and SHELXTL, provide precise bond lengths and angles, critical for verifying molecular geometry .
Q. What are the standard protocols for crystallographic analysis of pyrazole derivatives?
Crystallographic data collection involves Mo/Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K). Structures are solved via direct methods (SHELXS) and refined with SHELXL, incorporating constraints for H-atoms. π-π stacking interactions and dihedral angles between aromatic rings are analyzed using ORTEP-3 for visualization .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups. For example, triazenylpyrazole precursors enable click chemistry to selectively introduce substituents at the 4-position, as shown in copper-catalyzed azide-alkyne cycloadditions (CuAAC) . Computational modeling (DFT) predicts reaction pathways and guides experimental design .
Q. What methodologies resolve contradictions in reported bioactivity data for pyrazole analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) are addressed through systematic SAR studies. Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) and meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify trends . For instance, fluorophenyl groups enhance antibacterial activity, while methoxy groups improve anti-inflammatory properties .
Q. How are computational tools integrated to predict physicochemical properties?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity and solubility. Molecular docking (AutoDock, Schrödinger) screens binding affinities to target proteins (e.g., kinases, GPCRs), guiding prioritization of analogs for synthesis .
Q. What strategies improve synthetic yields of this compound derivatives?
Yield optimization involves catalyst screening (e.g., Pd/C for cross-coupling) and solvent selection (e.g., THF/water mixtures for click chemistry). Microwave-assisted synthesis reduces reaction times (e.g., from 16 h to 2 h) and improves regioselectivity. Dry-load purification on silica gel minimizes product loss during chromatography .
Q. How are intermolecular interactions (e.g., π-π stacking) analyzed in crystal structures?
Crystal packing is studied using Mercury or PLATON software. Centroid-to-centroid distances (<4 Å) and slip angles quantify π-π interactions. For example, the title compound exhibits π-π stacking between phenylethenyl rings (3.5857 Å separation), stabilizing the lattice .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
